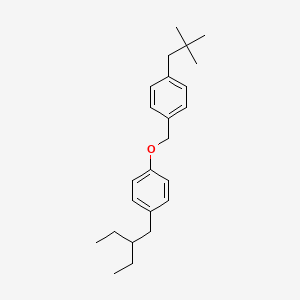
Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” is an organic compound that belongs to the class of aromatic hydrocarbons Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” typically involves multiple steps, including:
Alkylation of Benzene:
Ether Formation: The phenoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide under basic conditions.
Final Assembly: The final step involves the coupling of the substituted benzene with the phenoxy derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the side chains, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups onto the benzene ring.
科学研究应用
Chemistry: As a precursor for more complex molecules in organic synthesis.
Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals, polymers, and materials.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, aromatic hydrocarbons can interact with enzymes, receptors, or other proteins, influencing biological pathways. The presence of bulky substituents like the 2,2-dimethylpropyl and 4-(2-ethylbutyl)phenoxy)methyl groups can affect the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Toluene: A simpler aromatic hydrocarbon with a single methyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Features an isopropyl group on the benzene ring.
Uniqueness
“Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” is unique due to its complex structure, which combines multiple bulky substituents
属性
CAS 编号 |
125796-78-3 |
|---|---|
分子式 |
C24H34O |
分子量 |
338.5 g/mol |
IUPAC 名称 |
1-(2,2-dimethylpropyl)-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C24H34O/c1-6-19(7-2)16-20-12-14-23(15-13-20)25-18-22-10-8-21(9-11-22)17-24(3,4)5/h8-15,19H,6-7,16-18H2,1-5H3 |
InChI 键 |
GVBLEWKBWJLENX-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



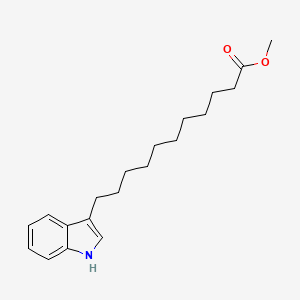
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)

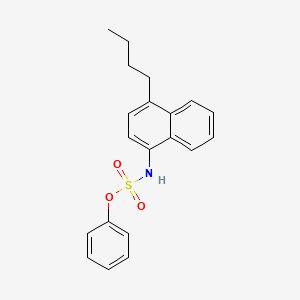
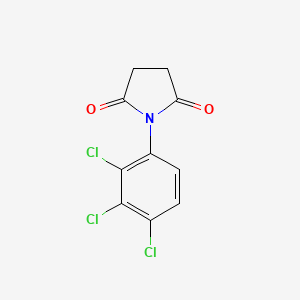
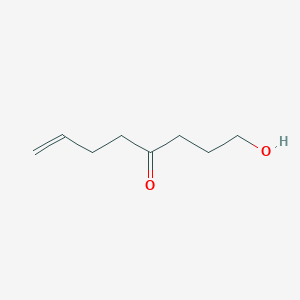
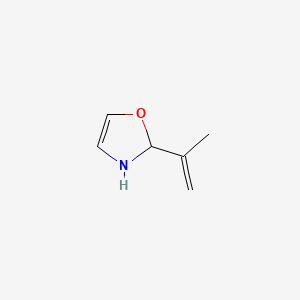
methanone](/img/structure/B14304413.png)
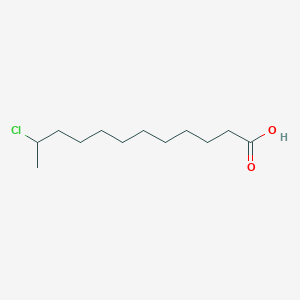
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
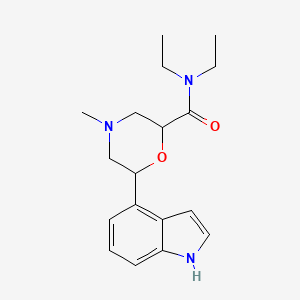
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
